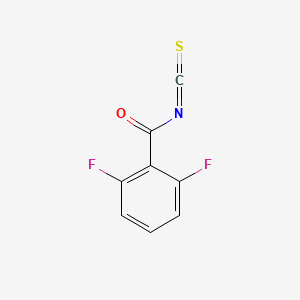

2,6-Difluorobenzoylisothiocyanate

Overview

Description

2,6-Difluorobenzoylisothiocyanate is a useful research compound. Its molecular formula is C8H3F2NOS and its molecular weight is 199.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-Difluorobenzoylisothiocyanate?

Methodological Answer: The synthesis typically involves converting a benzoic acid derivative to an isothiocyanate. For example, methyl 2,6-difluorobenzoate (CAS 13671-00-6) can react with hydroxylamine hydrochloride to form hydroxamic acid intermediates, followed by thiophosgene treatment to introduce the isothiocyanate group . Key steps include:

- Step 1: Nucleophilic substitution with hydroxylamine (65% yield).

- Step 2: Reaction with thiophosgene under controlled pH and temperature.

Q. How should researchers safely handle this compound in the laboratory?

Methodological Answer: While specific safety data for this compound is limited, analogous isothiocyanates (e.g., Fluorescein 5(6)-isothiocyanate) suggest:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- First Aid:

Critical Note: No acute toxicity data exists for this compound, but its structural analogs (e.g., phenyl thiocyanate) may release cyanide under extreme conditions .

Advanced Research Questions

Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?

Methodological Answer: Key Challenges:

- NMR Signal Overlap: Fluorine atoms cause complex splitting patterns.

- Purity Verification: Trace thiourea byproducts may form during synthesis.

Solutions:

- 19F NMR: Resolves fluorine coupling constants (e.g., J = 8–12 Hz for ortho-fluorines) .

- HPLC-MS: Detects impurities at ppm levels using reverse-phase C18 columns and ESI-MS in negative ion mode.

Data Contradictions:

Discrepancies in melting points (e.g., 47°C vs. 52°C) across studies may stem from polymorphic forms or hydration states. Thermogravimetric analysis (TGA) is recommended for validation .

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound?

Methodological Answer: The electron-withdrawing fluorine atoms at the 2- and 6-positions:

- Increase Electrophilicity: Enhances reactivity toward nucleophiles (e.g., amines, thiols).

- Steric Effects: Ortho-fluorines restrict rotational freedom, favoring planar transition states in cycloaddition reactions .

Experimental Validation:

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., benzoylisothiocyanate).

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .

Q. What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 100°C, releasing COS and HF gases. Store at 0–6°C in amber vials .

- Hydrolytic Sensitivity: Reacts with moisture to form thioureas. Use molecular sieves (3Å) in anhydrous solvents like THF or DCM .

Q. How can researchers address contradictions in reported spectral data for this compound?

Methodological Answer: Common Contradictions:

- Discrepant IR carbonyl stretches (1680 cm⁻¹ vs. 1705 cm⁻¹) due to solvent polarity effects.

- Variable 1H NMR shifts for aromatic protons (±0.2 ppm).

Resolution Strategies:

Properties

CAS No. |

60230-32-2 |

|---|---|

Molecular Formula |

C8H3F2NOS |

Molecular Weight |

199.18 g/mol |

IUPAC Name |

2,6-difluorobenzoyl isothiocyanate |

InChI |

InChI=1S/C8H3F2NOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H |

InChI Key |

LDSNFSTYAGNQJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N=C=S)F |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.